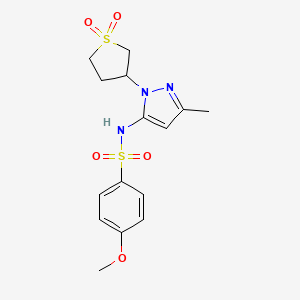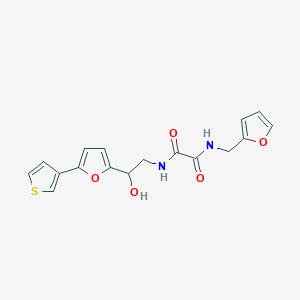![molecular formula C11H9ClN2O3 B2629420 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide CAS No. 80551-19-5](/img/structure/B2629420.png)
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is a versatile chemical compound with diverse applications in scientific research. It is a derivative of benzofuran, a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Molecular Structure Analysis
Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .
Chemical Reactions Analysis
One of the methods utilizes a large excess of CAC (4 eq.), and the reaction requires longer times (12 –16 h) to complete . An aqueous method developed recently for ranolazine synthesis uses a stoichiometric amount of water (5 eq.) for chloroacetylation using chloroacetic anhydride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 3-Aminoacetanilide include solubility in water 1-5 g/100 mL at 24°C . The functional groups of chitosan include 6-position primary hydroxyl group, 3-position secondary hydroxyl group, and 2-position amino group or some N-acetylamino groups and glycosidic bonds .
Applications De Recherche Scientifique
Chemoselective N-chloroacetylation of Amino Compounds
The compound “3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide” can be used in the chemoselective N-chloroacetylation of amino compounds such as amino alcohols and amino acids. This process involves the use of chloroacetyl chloride to produce chloroacetamides in a phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, robust, and represents the first example of a metal-free bio-compatible synthesis under neutral conditions .
Reaction with Mercaptoundecahydrododecaborate (BSH)
The compound can also react with mercaptoundecahydrododecaborate (BSH) when it is modified into a tripeptide (Cl-3X). The reaction of Cl-3X with BSH results in the conversion of Cl-3X to its reactant (BS-3X). This reaction is accelerated by basic amino acid residues in the peptide . This work could aid in the development of new boron agents using BSH in boron neutron capture therapy .
Mécanisme D'action
While the specific mechanism of action for 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is not available, similar compounds such as benzothiazole based anti-tubercular compounds have shown inhibitory concentrations against M. tuberculosis . Pyridine derivatives are widely reported as potential anticancer agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-8(15)14-9-6-3-1-2-4-7(6)17-10(9)11(13)16/h1-4H,5H2,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYBKFOIUVCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![Methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2629339.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)
![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)
![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea](/img/structure/B2629346.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)
![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)




![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629357.png)
